molecular formula C14H14FN3O B1449826 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1334490-94-6

2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B1449826
CAS No.: 1334490-94-6
M. Wt: 259.28 g/mol
InChI Key: KZNVUIRZEGKKJT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methyl group attached to the pyrido[4,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-18-7-6-12-11(8-18)14(19)17-13(16-12)9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNVUIRZEGKKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2,6-dimethyl-3,5-dicarbethoxy-4H-pyran-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
  • 2-(4-bromophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
  • 2-(4-methylphenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the fluorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .

Biological Activity

2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. Its unique structure includes a fluorophenyl group and a methyl group that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in oncology due to its ability to modulate cell cycle regulation and induce apoptosis in cancer cells.

The compound has been shown to interact with various biomolecules, primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle progression. The inhibition of CDK2 leads to:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis : Promotes intrinsic apoptotic pathways by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.

The molecular mechanism involves binding to the ATP-binding site of CDK2, effectively blocking its kinase activity. This prevents the phosphorylation of downstream targets necessary for cell cycle progression and survival.

In Vitro Studies

In vitro studies have demonstrated that 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)5.0CDK2 inhibition leading to G1 arrest
HeLa (cervical cancer)3.2Induction of apoptosis via mitochondrial pathway
A549 (lung cancer)4.5Inhibition of cell proliferation and induction of apoptosis

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the compound enhances its electronic properties and interaction with biological targets. Variations in substituents on the pyrido[4,3-d]pyrimidine core can significantly alter biological activity. For example:

  • Fluorophenyl Group : Increases potency against CDK2.
  • Methyl Group : Modulates lipophilicity and cellular uptake.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study conducted on MCF-7 cells demonstrated that treatment with 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP .
  • Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.